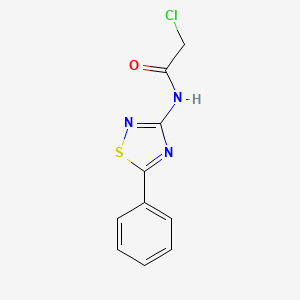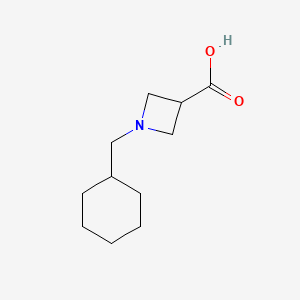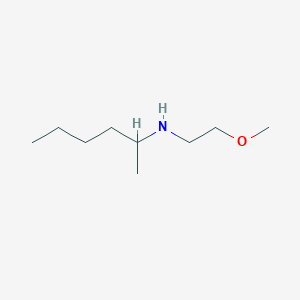
3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid” is C10H16N2O3 . The InChI code is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid” are not fully detailed in the search results. It is known to be a solid .Wissenschaftliche Forschungsanwendungen
Medicine: Drug Synthesis and Development
3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid can play a crucial role in the synthesis of new pharmaceutical compounds. Its pyrazole core is a common motif in many drug molecules due to its ability to interact with various biological targets. This compound could be used to develop novel medications with potential therapeutic applications in treating diseases where modulation of enzyme activity or receptor binding is beneficial .
Agriculture: Pesticide and Herbicide Chemistry
In agriculture, this compound could be utilized to create new pesticides or herbicides. The pyrazole ring can act as a scaffold for developing compounds that target specific pests or weeds without affecting crops. This specificity is vital for reducing environmental impact and increasing agricultural productivity .
Material Science: Polymer Additives
The unique structure of 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid may offer advantages in material science, particularly as an additive in polymer synthesis. It could improve the thermal stability or mechanical properties of polymers, making them more suitable for high-performance applications .
Environmental Science: Pollutant Remediation
This compound’s potential to bind with various metals and organic pollutants makes it a candidate for environmental remediation technologies. It could be incorporated into systems designed to remove contaminants from water or soil, aiding in the cleanup of polluted sites .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid could be used to study enzyme inhibition. Its structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their action. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Pharmacology: Pharmacokinetic Modulation
The compound could be explored for its pharmacokinetic properties. It might be used to modify the absorption, distribution, metabolism, and excretion (ADME) of drug molecules, enhancing their efficacy and reducing side effects. This research could lead to better drug formulations and delivery systems .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-propoxy-1-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-12-7-8(10(13)14)9(11-12)15-6-4-2/h7H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFWETPLDFOALH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)


![N-[2-(4-chlorophenyl)ethyl]oxan-4-amine](/img/structure/B1461620.png)

![4-[2-(Carbamoylamino)ethyl]benzoic acid](/img/structure/B1461624.png)


